molecular formula C20H20N4S B14966483 5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine

5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B14966483
M. Wt: 348.5 g/mol
InChI Key: YVDTXIRMSULOAT-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine is a complex organic compound belonging to the triazolopyrimidine family This compound is characterized by its unique structure, which includes an ethylphenyl group and a methylsulfanylphenyl group attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-ethylbenzaldehyde and 4-(methylsulfanyl)benzaldehyde, these compounds undergo a series of reactions including condensation, cyclization, and functional group modifications to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

Scientific Research Applications

5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C20H20N4S

Molecular Weight

348.5 g/mol

IUPAC Name

5-(4-ethylphenyl)-7-(4-methylsulfanylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H20N4S/c1-3-14-4-6-15(7-5-14)18-12-19(24-20(23-18)21-13-22-24)16-8-10-17(25-2)11-9-16/h4-13,19H,3H2,1-2H3,(H,21,22,23)

InChI Key

YVDTXIRMSULOAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)SC

Origin of Product

United States

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